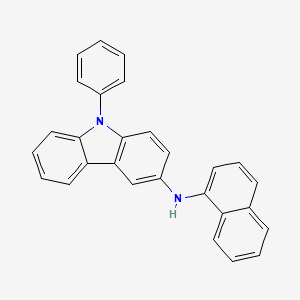

9H-Carbazol-3-amine, N-1-naphthalenyl-9-phenyl-

Vue d'ensemble

Description

“9H-Carbazol-3-amine, N-1-naphthalenyl-9-phenyl-” is a chemical compound with the molecular formula C28H20N2. It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

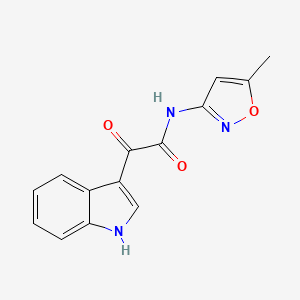

Molecular Structure Analysis

The molecular structure of “9H-Carbazol-3-amine, N-1-naphthalenyl-9-phenyl-” is complex, with a molecular weight of 384.5 g/mol. The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

The physical and chemical properties of “9H-Carbazol-3-amine, N-1-naphthalenyl-9-phenyl-” are not fully detailed in the search results. It is known to be a solid at 20°C .Applications De Recherche Scientifique

Organic Electronics and Optoelectronics

A significant area of application for "9H-Carbazol-3-amine, N-1-naphthalenyl-9-phenyl-" derivatives is in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. For instance, Kuo et al. (2008) synthesized a series of styrylcarbazole fluorophores exhibiting strong emission intensity and stable glassy morphology, making them promising blue emitters for non-doped organic light-emitting devices (Kuo et al., 2008). Similarly, Kim et al. (2009) developed carbazole derivatives with high band gap energy, showcasing their utility in OLEDs by providing blue emission and serving as host materials for phosphorescent green dopants, enhancing device luminance and efficiency (Kim et al., 2009).

Photophysical Properties

Carbazole derivatives exhibit unique photophysical properties, making them suitable for use in electroluminescent devices and as fluorescent chemosensors. For example, Kumar et al. (2016) reported the synthesis of 7-(9H-carbazol-9-yl)-4-methylcoumarin (Cz-Cm) for use in blue organic light-emitting diodes, highlighting the material's deep-blue emission and high photoluminescence quantum yield (Kumar et al., 2016).

Synthetic Chemistry

The versatility of "9H-Carbazol-3-amine, N-1-naphthalenyl-9-phenyl-" compounds is also evident in synthetic chemistry applications. For instance, Guerra et al. (2015) demonstrated the preparation of substituted 9H-carbazoles through photostimulated SRN1 substitution reactions, showcasing an efficient and simple protocol for synthesizing these compounds under "transition-metal-free" conditions (Guerra et al., 2015).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been used in the development of organic light-emitting diodes (oleds) and as emissive layers or hole transport layers . These applications suggest that the compound may interact with specific electronic structures within these devices.

Mode of Action

It’s known that similar compounds function as hole-transporting materials in oleds . This suggests that “9H-Carbazol-3-amine, N-1-naphthalenyl-9-phenyl-” may interact with its targets by facilitating the movement of electrical charges.

Biochemical Pathways

The compound’s role in oleds suggests it may influence electron transport pathways within these devices .

Pharmacokinetics

Its molecular weight is reported to be 3845 g/mol, which may influence its bioavailability and pharmacokinetic properties.

Result of Action

Similar compounds have been used to develop deep-blue fluorescent emitters for oleds . This suggests that “9H-Carbazol-3-amine, N-1-naphthalenyl-9-phenyl-” may contribute to the luminescence and efficiency of these devices.

Action Environment

The action environment of “9H-Carbazol-3-amine, N-1-naphthalenyl-9-phenyl-” is likely to be within the electronic structures of devices such as OLEDs . Environmental factors that could influence its action, efficacy, and stability include the presence of other electronic components, the device’s operating conditions, and the physical and chemical properties of the compound itself.

Propriétés

IUPAC Name |

N-naphthalen-1-yl-9-phenylcarbazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20N2/c1-2-11-22(12-3-1)30-27-16-7-6-14-24(27)25-19-21(17-18-28(25)30)29-26-15-8-10-20-9-4-5-13-23(20)26/h1-19,29H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUJHBLBNMJIXGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)NC4=CC=CC5=CC=CC=C54)C6=CC=CC=C62 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00731069 | |

| Record name | N-(Naphthalen-1-yl)-9-phenyl-9H-carbazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00731069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

894791-44-7 | |

| Record name | N-(Naphthalen-1-yl)-9-phenyl-9H-carbazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00731069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

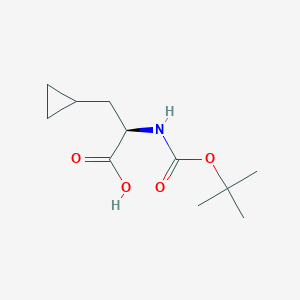

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(4-Phenylpiperazin-1-yl)benzyl]amine](/img/structure/B3164919.png)

![{1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B3164938.png)

![1-{1-[2-(4-Fluorophenyl)ethyl]piperidin-4-yl}methanamine](/img/structure/B3164943.png)

![(2R,4'R,8a'R)-1-(tert-butoxycarbonyl)-6'-oxohexahydrospiro[pyrrolidine-2,7'-pyrrolo[2,1-b][1,3]thiazine]-4'-carboxylic acid](/img/structure/B3164988.png)

![(2S)-[[N-(tert-Butoxycarbonyl)-N-methyl-L-alanyl]amino](cyclohexyl)ethanoic acid](/img/structure/B3164989.png)

![9H-Carbazol-3-amine, 9-[1,1'-biphenyl]-4-yl-N-phenyl-](/img/structure/B3164994.png)

![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoic acid](/img/structure/B3165003.png)